methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
A study focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally related to methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate. This research is crucial for identifying metabolites in clinical toxicology screenings and understanding the enzymatic pathways involved in their metabolism. Ester hydrolysis was found to be a significant metabolic pathway, with various cytochrome P450 isozymes involved in the process (Richter et al., 2022).
Molecular Structure and Vibrational Analysis
Another study explored the molecular structure and vibrational analysis of a compound similar to this compound. The research utilized experimental and theoretical approaches, including Density Functional Theory (DFT), to understand the electronic delocalization within the molecule. This study contributes to the knowledge of molecular behavior and reactivity, which is essential for designing molecules with desired properties (Vetrivelan, 2019).
Intramolecular Interactions in Sulphoxides and Sulphilimines
Intramolecular interactions, specifically sulphur(IV)-oxygen interactions, in compounds containing benzoate groups similar to the one , were investigated to understand their impact on molecular conformation and reactivity. This research provides insights into how intramolecular forces influence the stability and behavior of such compounds, which is valuable for designing molecules with specific orientations and properties (Kucsman et al., 1984).
Corrosion Inhibition Properties
The corrosion inhibition properties of derivatives containing 1,3,4-oxadiazole units, which are structurally related to the compound , were assessed for their effectiveness in protecting mild steel in acidic environments. This research highlights the potential application of such compounds in materials science, particularly in corrosion protection (Ammal et al., 2018).
Analytical Profiles of Synthetic Cannabinoid Receptor Agonists
The analytical profiles of a group of synthetic cannabinoid receptor agonists were characterized to aid forensic and clinical investigations. Understanding the analytical properties of these compounds is essential for their detection and analysis in various biological matrices, contributing to the fields of forensic science and toxicology (Brandt et al., 2020).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Compounds with a benzo[b]thiophene structure have been reported to show affinity towards 5-ht 1a receptors .
Mode of Action
It’s known that benzo[b]thiophen-2-yl-propenones connected to arylsulfonamide moieties have displayed a rapid onset of action .
Biochemical Pathways
Compounds with a benzo[b]thiophene structure are known to be involved in various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Compounds with a benzo[b]thiophene structure have been reported to exhibit various pharmacological properties .
Properties
IUPAC Name |
methyl 4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-13(11-15-12-25-18-6-4-3-5-17(15)18)20-26(22,23)16-9-7-14(8-10-16)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIXQCWXRWVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.